Dinoponeratoxin Da-3177
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GLKDWWNKHKDKIIDVVKEMGKAGLQAA |
Origin of Product |
United States |
Discovery, Isolation, and Structural Characterization Methodologies of Dinoponeratoxin Da 3177
Methodologies for the Isolation and Purification of Dinoponeratoxin Da-3177 from Dinoponera Venom
The initial step in studying this compound involves the careful extraction of crude venom from the "false tocandira" ant, Dinoponera australis. nih.gov This venom is a complex mixture containing over 75 unique proteinaceous components. nih.gov To isolate individual peptides like Da-3177, researchers employ high-performance liquid chromatography (HPLC). This technique separates the components of the venom based on properties such as size and hydrophobicity. nih.govuts.edu.au
The crude venom is injected into the HPLC system, where it passes through a column packed with a stationary phase. A solvent gradient, typically involving acetonitrile (B52724) and water with formic acid, is used to elute the different components at different times. nih.govresearchgate.net This process, known as reversed-phase HPLC, effectively separates the complex venom into numerous fractions, allowing for the purification of the most abundant peptides for further analysis. nih.govuts.edu.au
Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation
To effectively analyze the fractions obtained from the initial purification, a powerful combination of techniques known as High-Performance Liquid Chromatography with Diode-Array Detection and Mass Spectrometry (HPLC/DAD/MS) is utilized. nih.govplos.org
High-Performance Liquid Chromatography (HPLC): As the primary separation technique, HPLC resolves the venom's components into individual peaks. measurlabs.comnih.gov
Diode-Array Detector (DAD): As the separated components elute from the HPLC column, they pass through a DAD. This detector measures the absorption of light across a wide range of ultraviolet and visible wavelengths simultaneously, providing a characteristic UV spectrum for each compound. measurlabs.commdpi.com This is useful for identifying and classifying peptides.
Mass Spectrometry (MS): Following DAD analysis, the eluate is introduced into a mass spectrometer, often using an electrospray ionization (ESI) source. researchgate.netuniv-tln.fr The mass spectrometer measures the mass-to-charge ratio of the ionized peptides, allowing for the precise determination of their molecular weights. nih.gov In the case of this compound, this analysis revealed a molecular mass of 3177 Da. researchgate.net This integrated HPLC/DAD/MS approach provides a comprehensive profile of the venom, correlating retention time, UV absorbance, and molecular mass for each component, which was essential for the initial identification and characterization of Da-3177. nih.govplos.org
Determining the precise amino acid sequence of a peptide is crucial for understanding its structure and function. For this compound and its fellow toxins, a dual approach of Edman degradation and de novo sequencing by mass spectrometry was employed. nih.govresearchgate.net
Edman Degradation is a classic chemical method for sequencing amino acids from the N-terminus of a peptide. creative-proteomics.com It involves a stepwise process of labeling and cleaving the N-terminal amino acid, which is then identified. While powerful, it can be time-consuming and requires relatively pure, unblocked samples. ionsource.com
De Novo Sequencing , Latin for "from the beginning," is a mass spectrometry-based approach. ionsource.com In this method, the purified peptide is fragmented within the mass spectrometer (a process called MS/MS or tandem MS), and the resulting fragment ions are analyzed. By measuring the mass differences between the fragments, the amino acid sequence can be deduced without prior knowledge or a database. creative-proteomics.com This technique is highly sensitive and can sequence peptides that may be blocked at the N-terminus, a common issue that would impede Edman degradation. ionsource.com
The combination of these two methods provides a robust and reliable means of determining the primary structure of novel peptides like the dinoponeratoxins. nih.govmdpi-res.com
Bioinformatic and Proteomic Approaches in the Structural Analysis of this compound and Related Analogues
Modern "omics" technologies have provided deeper insights into the nature of dinoponeratoxins. Proteomic studies, which analyze the full complement of proteins in a sample, confirmed the presence of numerous peptide fragments in D. australis venom, suggesting that bioactive peptides are often "encrypted" within larger precursor proteins. plos.orgnih.gov
Furthermore, transcriptome analysis of the venom gland of a related species, Dinoponera quadriceps, has been instrumental. plos.orgnih.gov By sequencing the messenger RNA (mRNA) from the venom glands, researchers can deduce the amino acid sequences of the precursor proteins for these toxins. plos.orgmdpi.com This bioinformatic approach revealed that dinoponeratoxins are synthesized as larger prepropeptides which are then processed to yield the mature toxins. nih.gov
Comparative analysis using bioinformatics tools like ClustalW has allowed for the alignment of sequences from different Dinoponera species, highlighting conserved regions and species-specific variations. nih.gov For instance, this compound from D. australis shares a 92.9% identity over a 28-residue overlap with its analogue Da-3105 from the same species. nih.govresearchgate.net Both of these peptides also show approximately 50% sequence similarity to ponericin G2, an antimicrobial peptide from another ponerine ant, Pachycondyla goeldii. nih.govresearchgate.net These analyses not only confirm the structure of known toxins like Da-3177 but also help discover novel analogues and understand their evolutionary relationships. nih.govuts.edu.au
Research Findings on Dinoponeratoxins
| Compound Name | Source Organism | Molecular Mass (Da) | Key Research Finding | Reference |
|---|---|---|---|---|
| This compound | Dinoponera australis | 3177 | One of the two largest and most abundant peptides in the venom. Shares ~50% sequence with ponericin G2. | nih.govresearchgate.net |
| Dinoponeratoxin Da-3105 | Dinoponera australis | 3105 | Shares 92.9% identity with Da-3177 in a 28-residue overlap. | nih.govresearchgate.net |
Biosynthesis and Molecular Genetics of Dinoponeratoxin Da 3177
Transcriptomic Analysis of Dinoponeratoxin Da-3177 Precursors and Gene Expression in Venom Glands
Transcriptomic analysis of the venom glands of ponerine ants, particularly Dinoponera quadriceps, a close relative of D. australis, has provided significant insights into the genetic foundation of dinoponeratoxin production. nih.govnih.gov A comprehensive study involving Sanger sequencing of a cDNA library and whole-transcriptome shotgun deep sequencing revealed a diverse array of transcripts related to venom gene expression. nih.govresearchgate.net
Within the venom gland transcriptome of D. quadriceps, dinoponeratoxin transcripts were found in high proportions, indicating their importance in the venom cocktail. plos.org The analysis of 420 independent clones from a cDNA library showed a high prevalence of dinoponeratoxin isoform precursors. nih.govresearchgate.net Further deep sequencing generated 2,514,767 raw reads, which were assembled into 18,546 contigs. nih.govresearchgate.net Of these, 6,463 contigs had significant BLASTx hits, confirming a rich diversity of venom-related gene expression. nih.govresearchgate.net
Although toxins and venom-related protein precursors represented less than 1% of the total transcripts in the venom gland, dinoponeratoxins constituted a major component of this toxin-specific transcriptome. plos.org This highlights a specialized and efficient system for the production of these potent neurotoxins. The study on D. quadriceps venom identified four novel dinoponeratoxin sequences, demonstrating the diversity of these peptides even within a single species. plos.org
Table 1: Transcript Proportions of Toxin and Toxin-Related Components in the D. quadriceps Venom Gland This interactive table is based on data from the transcriptomic analysis of the Dinoponera quadriceps venom gland.
| Toxin/Toxin-Related Component | Percentage of Toxin Transcripts |
| Dinoponeratoxins | High |
| Venom Allergen I (Sol i 1) | Major |
| Venom Allergen 3 (Sol i 3) | Major |
| Phospholipase-related toxins | Large proportion |
| Lethal-like proteins | Large proportion |
| Inhibitor Cysteine-Knot (ICK) toxin | Minor |
| Carboxylesterases | Minor |
Identification and Analysis of Signal Peptides and Pro-regions in this compound Biosynthesis
The biosynthesis of this compound, like many other secreted peptides, begins with the translation of a precursor protein, or prepropeptide. This precursor contains a signal peptide, a pro-region, and the sequence of the mature toxin. The signal peptide directs the nascent polypeptide chain into the endoplasmic reticulum for secretion, after which it is cleaved off. The remaining propeptide is then further processed to yield the active toxin.
Analysis of the deduced amino acid sequences of dinoponeratoxin precursors from the D. quadriceps venom gland transcriptome reveals the characteristic structure of a prepropeptide. nih.gov For instance, multiple sequence alignments of deduced cDNA precursor sequences from D. quadriceps (contig_1 and contig_9) with the mature Da-3177 peptide from D. australis illustrate the presence of these N-terminal extensions. nih.gov
The signal peptide is typically a short, hydrophobic sequence at the N-terminus. Following the signal peptide is a pro-region, which can vary in length and composition. In the case of poneratoxin (B1178479) from Paraponera clavata, a related ponerine ant, the gene is preceded by a signal peptide. researchgate.net The recombinant form of this toxin expressed in insect cells was found to have an N-terminal 21-residue extension, which may enhance its stability or its membrane-bound state. researchgate.net This suggests that the pro-regions of dinoponeratoxins may play a similar role in the proper folding, stability, and transport of the mature toxin before its final processing and storage in the venom reservoir. Bioactive peptides appear to be encrypted within the dinoponeratoxin precursors, as evidenced by the detection of numerous peptide fragments in the venom proteome of D. australis. plos.org
Table 2: Comparison of Dinoponeratoxin Precursor Sequences This interactive table showcases the alignment of deduced dinoponeratoxin precursor sequences from D. quadriceps with mature dinoponeratoxin peptides from D. australis.
| Sequence Name | Species | Type | Deduced Amino Acid Sequence |
| Contig_1 | D. quadriceps | Precursor | MKTIIFLLVAIALVLGVQS...[Full Sequence] |
| Contig_9 | D. quadriceps | Precursor | MKTIIFLLVAIALVLGVQS...[Full Sequence] |
| Da-3177 | D. australis | Mature Peptide | ...[Mature Peptide Sequence] |
| Da-3105 | D. australis | Mature Peptide | ...[Mature Peptide Sequence] |
Genetic and Evolutionary Insights into this compound Biosynthetic Pathways across Ant Species
The evolution of venom components in ants is a dynamic process that reflects the diverse ecological niches and predatory strategies of different species. brainfacts.org Dinoponeratoxins share sequence similarities with other peptides from ponerine ants, such as the ponericins from Pachycondyla goeldii, as well as with antimicrobial peptides from other organisms like frogs. plos.orgresearchgate.net This suggests a common evolutionary origin or convergent evolution of these bioactive peptides.
Phylogenetic analyses of venom components across Hymenoptera indicate that many core venom genes originated before the evolution of the aculeate stingers. biorxiv.org Poneratoxin-like sequences have been located near or within the atrial natriuretic peptide-converting enzyme gene in all ant genomes included in one study, with the number of genes varying between species. biorxiv.org This suggests a conserved genomic context for these toxin genes.
The evolution of neurotoxin-based venoms may have been favored in some ant lineages as their range of biological targets narrowed. researchgate.net While the potent poneratoxin from the bullet ant, Paraponera clavata, has not been identified in other ant venoms, the family of toxins it belongs to is shared by several species outside of its genus. researchgate.net This points to a complex evolutionary history of gene duplication, diversification, and loss that has shaped the venom composition of modern ants. The high degree of sequence similarity between dinoponeratoxins like Da-3177 and other ponerine ant venom peptides underscores a shared evolutionary trajectory within this subfamily of ants. researchgate.net
Molecular and Cellular Mechanisms of Action of Dinoponeratoxin Da 3177
Modulation of Voltage-Gated Sodium Channels by Dinoponeratoxin Da-3177
The venom of ants in the Ponerinae subfamily, including the Dinoponera genus, is a complex cocktail containing a variety of bioactive peptides. These peptides can be broadly categorized into different functional classes, including neurotoxins that modulate ion channels and cytolytic peptides with antimicrobial properties. While the venom of Dinoponera ants is known to have neurotoxic effects, which are typically associated with the modulation of voltage-gated sodium channels (NaV), this activity is primarily attributed to a class of peptides known as poneratoxins and their homologues. researchgate.netnih.gov this compound, a major component of the venom of Dinoponera australis, is structurally and functionally classified as a ponericin-like peptide, with its primary characterized role being antimicrobial and cytolytic. dntb.gov.ua The neurotoxic activity observed in the crude venom is linked to other components, such as the peptide Da-1837, which shares homology with poneratoxin (B1178479), a known sodium channel modifier.
Specific studies characterizing the direct effects of purified this compound on particular voltage-gated sodium channel subtypes (e.g., NaV1.1-NaV1.9) and their gating properties are not extensively detailed in available scientific literature. Research into ant venom neurotoxins has largely focused on poneratoxin (PoTX) from the bullet ant, Paraponera clavata. nih.gov PoTX has been shown to modulate sodium currents by affecting the channel's activation and inactivation processes, leading to prolonged action potentials and neuronal hyperexcitability. nih.gov These toxins typically act by reducing the voltage threshold required for channel activation and inhibiting the channel's subsequent inactivation. researchgate.netnih.gov Given that Da-3177's primary homology is with antimicrobial peptides rather than neurotoxic poneratoxins, it is not presumed to be a primary modulator of these specific ion channels.
Direct electrophysiological studies focusing solely on the effects of this compound on the membrane potential and ion currents of excitable cells, such as neurons or muscle cells, have not been a primary focus of research. Studies conducted on the whole venom of Dinoponera quadriceps have demonstrated both neuroprotective and neurotoxic effects in seizure models, indicating the presence of compounds that interact with the nervous system. nih.gov However, these complex effects result from the synergistic action of multiple venom components and are not attributed specifically to Da-3177. The characteristic effects of poneratoxin-like peptides on excitable cells involve a significant slowing of sodium channel inactivation, which can be observed in voltage-clamp experiments as a prolongation of the sodium current. nih.gov
Antimicrobial and Cytolytic Mechanisms of this compound
The principal biological function identified for this compound is its antimicrobial and cytolytic activity. This function is consistent with its sequence homology to ponericins, a well-established family of antimicrobial peptides (AMPs) found in ponerine ant venoms. These small, linear, cationic peptides are key components of the venom's defensive arsenal (B13267), not just against predators, but also against pathogenic microorganisms.
Like many other cytolytic peptides, the antimicrobial action of this compound is predicated on its ability to interact with and disrupt the integrity of microbial cell membranes. These peptides are typically amphipathic, meaning they have both hydrophobic and hydrophilic regions. This structure allows them to preferentially bind to the anionic surfaces of bacterial membranes over the generally neutral membranes of vertebrate cells.
Upon binding to the membrane surface, the peptides undergo a conformational change, often forming an α-helical structure. They then insert into the lipid bilayer, leading to membrane perturbation. This disruption can occur through several proposed mechanisms:
Toroidal Pore Model: The peptides aggregate and induce the lipid monolayers to bend continuously from the outer to the inner leaflet, creating a water-filled pore lined by both the peptides and the lipid head groups.
Barrel-Stave Model: The peptides insert perpendicularly into the membrane and aggregate to form a barrel-like structure, with their hydrophobic surfaces facing the lipid tails and their hydrophilic surfaces lining the central aqueous pore.
Carpet Model: The peptides accumulate on the membrane surface, forming a "carpet" that disrupts the bilayer's curvature and integrity, eventually leading to the formation of transient holes or the complete disintegration of the membrane in a detergent-like manner.
This membrane permeabilization leads to the leakage of essential ions and metabolites, dissipation of the membrane potential, and ultimately, cell death.
The broad-spectrum antibacterial activity of ponericin-like peptides, including this compound, stems from their fundamental mechanism of targeting the lipid bilayer of cell membranes, a structure that is highly conserved across different bacterial species. This physical disruption mechanism makes it difficult for bacteria to develop resistance, compared to antibiotics that target specific metabolic enzymes or proteins. Peptides from related ants have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The outer membrane of Gram-negative bacteria can present an additional barrier, but many cationic AMPs are able to traverse it by binding to negatively charged lipopolysaccharides (LPS) to gain access to the inner cytoplasmic membrane.
Comparative Analysis of this compound Mechanisms with Homologous Poneratoxins and Ponericins
The functional diversity of peptides within Dinoponera venom is clearly illustrated by comparing the mechanisms of this compound with its different homologues: ponericins and poneratoxins.
This compound vs. Ponericins: Da-3177 is functionally and structurally analogous to ponericins, specifically sharing approximately 50% of its sequence with ponericin G2. Both are linear, cationic, α-helical peptides whose primary mode of action is cytolytic. They act by causing catastrophic damage to cell membranes, leading to broad-spectrum antimicrobial effects. Their specificity is driven by the electrostatic attraction to negatively charged microbial membranes.
This compound vs. Poneratoxin: In stark contrast, poneratoxin is a neurotoxin. Its mechanism does not primarily involve membrane lysis. Instead, it acts as a gating modifier of voltage-gated sodium channels. nih.gov Poneratoxin binds to the channel protein and alters its conformational changes, leading to a slowing of inactivation and a shift in the voltage-dependence of activation. researchgate.netnih.gov This results in prolonged depolarization of nerve and muscle cells, causing pain and paralysis. While Da-3177 is a membrane-disrupting agent, poneratoxin is a highly specific pharmacological tool that targets a particular ion channel. This functional divergence highlights the evolutionary strategy of ant venoms to develop distinct peptide scaffolds for different biological purposes—defense against microbes versus defense against or predation of larger animals.
Table 1: Comparative Analysis of this compound and its Homologues
| Feature | This compound | Ponericin G2 | Poneratoxin (PoTX) |
|---|---|---|---|
| Primary Function | Antimicrobial, Cytolytic | Antimicrobial, Cytolytic, Hemolytic | Neurotoxin |
| Molecular Target | Microbial Cell Membrane (Lipid Bilayer) | Microbial & Erythrocyte Cell Membranes | Voltage-Gated Sodium Channels |
| Mechanism of Action | Membrane perturbation, pore formation | Membrane perturbation, pore formation | Modulation of channel gating (slows inactivation) |
| Structural Class | Linear, α-helical, amphipathic peptide | Linear, α-helical, amphipathic peptide | Linear, α-helical peptide |
| Biological Effect | Bacterial cell death | Bacterial cell death, lysis of red blood cells | Pain, paralysis, neuronal hyperexcitability |
Structure Activity Relationship Sar Studies of Dinoponeratoxin Da 3177
Identification of Key Structural Determinants for Dinoponeratoxin Da-3177 Biological Activity
Poneratoxin (B1178479) (PoTX) is a neurotoxic peptide that acts on voltage-gated sodium channels, causing paralysis and pain by blocking synaptic transmission in the central nervous system. wikipedia.orgnovoprolabs.com Its biological activity is intrinsically linked to its specific three-dimensional structure. The peptide is composed of 25 amino acid residues with the sequence: FLPLLILGSLLMTPPVIQAIHDAQR. wikipedia.org
The secondary structure of Poneratoxin is a key determinant of its function and is characterized by a helix-turn-helix motif. wikipedia.org This structure consists of two alpha-helices connected by a beta-turn. Specifically, residues 3-9 form the N-terminal α-helix, and residues 17-24 form the C-terminal α-helix, linked by a β-turn at residues 11-16. wikipedia.org When interacting with a lipid bilayer, which mimics a cell membrane environment, the peptide transitions from a random coil to this structured helix-turn-helix conformation. wikipedia.org This conformational change is crucial for its interaction with membrane-embedded voltage-gated sodium channels. wikipedia.org
From a three-dimensional perspective, Poneratoxin adopts a preferential V-shape, with the two helical regions having loose non-covalent interactions with each other. wikipedia.orgnih.gov This V-shaped conformation is believed to be important for its biological activity. The toxin's interaction with voltage-gated sodium channels leads to a decrease in the peak sodium current and induces a slow sodium current, resulting in the prolongation of action potentials. nih.gov
The venom of the bullet ant stores Poneratoxin in an inactive state under acidic conditions within the venom reservoir. wikipedia.org The transition from this acidic environment to the more basic conditions at a target site, combined with its interaction with the cell membrane, triggers a conformational change that activates the toxin. wikipedia.org
A summary of the structural features of Poneratoxin is presented in the table below.
| Structural Feature | Description | Residues Involved |
| Primary Structure | 25-amino acid peptide chain | FLPLLILGSLLMTPPVIQAIHDAQR |
| N-terminal α-helix | First helical domain | 3-9 |
| β-turn | Connects the two helical domains | 11-16 |
| C-terminal α-helix | Second helical domain | 17-24 |
| Tertiary Structure | V-shaped conformation | Entire peptide |
Computational Modeling and Bioinformatic Prediction of this compound Structure-Function Relationships
There is a significant absence of specific computational modeling and bioinformatic prediction studies focused on this compound or Poneratoxin in the available scientific literature. While the three-dimensional structure of Poneratoxin has been solved using techniques like nuclear magnetic resonance (NMR), dedicated computational studies to model its interaction with sodium channels or to predict the functional consequences of specific mutations are not readily found. nih.gov
General computational approaches for studying peptide-membrane interactions and peptide-protein docking exist and could be applied to Poneratoxin. Such studies would be invaluable for:
Predicting the precise binding site of the toxin on the voltage-gated sodium channel.
Simulating the conformational changes that occur upon binding.
Identifying key amino acid residues involved in the interaction through in silico mutagenesis.
These computational investigations would be a powerful tool to guide the design of future analogues for SAR studies, as mentioned in the previous section. However, at present, there are no published studies that have specifically applied these bioinformatic and computational modeling techniques to elucidate the structure-function relationship of this compound or Poneratoxin in detail.
Ecological and Evolutionary Biology of Dinoponeratoxin Da 3177
Role of Dinoponeratoxin Da-3177 in Dinoponera Ant Predation and Defense Strategies
The venom of Dinoponera ants is a sophisticated chemical arsenal (B13267) utilized for both subduing prey and defending against predators. This complex cocktail contains a variety of bioactive compounds, including a significant number of peptide toxins known as dinoponeratoxins nih.govnih.gov. These toxins are integral to the ant's survival, enabling these large predatory ants to overpower formidable prey and deter potential threats nih.gov.
The venom's efficacy stems from its multi-component nature, which induces a range of debilitating effects in its target. These effects include neurotoxicity, which can lead to paralysis, as well as damage to cell membranes and tissues nih.gov. The resulting symptoms in victims of a Dinoponera sting can be severe, encompassing long-lasting local pain, involuntary shaking, and in some cases, cardiac arrhythmias nih.gov. This potent combination of effects ensures the rapid incapacitation of prey, which primarily consists of insects and other small arthropods, and serves as a powerful deterrent to would-be predators nih.govnih.gov.
The complex composition of Dinoponera quadriceps venom, which includes a variety of toxins, is highlighted in the following table:
| Toxin Category | Specific Components Identified in Dinoponera quadriceps Venom |
| Enzymes | Hyaluronidase, Phospholipase A1, Dipeptidyl peptidase, Glucose dehydrogenase |
| Allergens | Homologues of red fire ant (Solenopsis invicta) allergens |
| Other Proteins | Major royal jelly-like proteins |
| Peptide Toxins | Dinoponeratoxins, Kunitz-like polypeptides, Inhibitor cysteine knot (ICK)-like neurotoxins, Insect defensins |
Diversification and Conservation of Dinoponeratoxin Peptide Families across Hymenopteran Lineages
The dinoponeratoxins represent a family of peptide toxins that are part of a broader superfamily of venom components found throughout the Hymenoptera order. These peptides are homologous to toxins found in other ant species, indicating a degree of conservation in the venom composition within the Formicidae family nih.gov. For instance, certain dinoponeratoxin precursors share similarities with peptide toxins present in different populations of Dinoponera quadriceps and even in other giant ant species like Dinoponera australis nih.gov.
This conservation of venom components suggests a shared evolutionary origin for these toxin families. However, there is also significant diversification. The venom composition of Dinoponera quadriceps has been observed to vary between different geographical locations, which points to adaptation to local environmental pressures nih.gov. This intraspecific variation highlights the dynamic nature of venom evolution, where a conserved molecular scaffold can be modified to produce a range of toxins with potentially different potencies and specificities.
While detailed phylogenetic studies focusing specifically on the Dinoponeratoxin peptide family across a wide range of Hymenopteran lineages are not extensively available, the broader picture of ant venom evolution suggests a pattern of both conservation of core toxin families and diversification of individual peptides. This is evident in the presence of homologous allergens in the venom of Dinoponera quadriceps and the fire ant Solenopsis invicta, which belongs to a different subfamily (Myrmicinae) nih.gov.
The following table provides a comparative overview of the presence of certain toxin families across different Hymenopteran groups, illustrating the concepts of conservation and diversification:
| Toxin Family/Component | Dinoponera (Ponerinae) | Other Ants (e.g., Solenopsis) | Wasps | Bees |
| Dinoponeratoxins/Poneratoxin-like peptides | Present | Homologues present in other Ponerinae | Not reported | Not reported |
| Allergens (Sol i homologues) | Present | Present | Present | Present |
| Hyaluronidase | Present | Present | Present | Present |
| Phospholipase A1/A2 | Present (PLA1) | Present (PLA1/PLA2) | Present (PLA1/PLA2) | Present (PLA2) |
| Kunitz-like peptides | Present | Present | Present | Not reported |
| ICK-like neurotoxins | Present | Present in some species | Present | Present |
Co-evolutionary Aspects of Ant Venom Composition and Specialized Ecological Niches
The composition of ant venoms is not static; it is shaped by powerful evolutionary pressures, with diet and ecological niche being primary drivers of this adaptation mdpi.com. Dinoponera ants occupy a specialized ecological niche as large, solitary predators of other arthropods nih.gov. This predatory lifestyle has likely been a significant selective force in the evolution of their venom's potency and composition.
The venom of Dinoponera is a critical tool for overpowering prey that can be substantial in size and may possess its own defensive capabilities. The neurotoxic and cytolytic peptides in the venom, including the dinoponeratoxins, are adapted to rapidly immobilize and kill their arthropod prey nih.gov. This prey-specific toxicity is a hallmark of co-evolution, where the venom's molecular arsenal has been refined over evolutionary time to be most effective against the specific types of prey the ant encounters.
Furthermore, the observed geographical variation in the venom composition of Dinoponera quadriceps provides strong evidence for ongoing adaptation to local environments nih.gov. Different habitats may present different prey species or predator profiles, leading to selective pressures that favor variations in venom composition. For example, a population of ants that frequently preys on heavily armored beetles might evolve venom with a higher concentration of toxins that can penetrate the beetle's defenses, while a population in a different area might face different challenges, leading to a different venom profile.
This dynamic interplay between the ant's ecological role and its venom's molecular evolution is a classic example of an evolutionary arms race. As prey species evolve resistance to the venom, the ants are under selective pressure to evolve novel or more potent toxins, leading to a continuous cycle of adaptation and counter-adaptation. This co-evolutionary process has resulted in the highly diverse and potent venom cocktail found in Dinoponera ants today.
The following table outlines the key co-evolutionary factors influencing Dinoponera venom composition:
| Evolutionary Driver | Ecological Context in Dinoponera | Consequence for Venom Composition |
| Predation | Specialized predator of insects and other small arthropods | Selection for potent neurotoxins and cytolytic peptides for rapid prey subjugation. |
| Prey Defenses | Encountering a variety of prey with different defensive mechanisms (e.g., armor, chemical defenses) | Diversification of venom components to overcome a range of prey defenses. |
| Geographic Variation in Prey/Predators | Different populations encounter different prey assemblages and predator pressures | Intraspecific variation in venom composition, suggesting local adaptation. |
| Defense against Vertebrate Predators | Large size and painful sting serve as a deterrent | Presence of pain-inducing components in the venom. |
Advanced Methodologies and Future Directions in Dinoponeratoxin Da 3177 Research
In Vitro and Ex Vivo Assay Systems for Comprehensive Investigation of Dinoponeratoxin Da-3177 Activity
A thorough investigation of the biological activity of this compound necessitates a multi-faceted approach utilizing a range of in vitro and ex vivo assay systems. These techniques are crucial for elucidating the toxin's molecular targets, mechanism of action, and potential therapeutic applications.
Initial characterization would typically involve proteomic and transcriptomic analyses of the Dinoponera venom to identify and sequence the toxin. Studies on the venom of Dinoponera australis have successfully utilized a combination of high-performance liquid chromatography (HPLC), mass spectrometry (MS), and Edman degradation to isolate and sequence its constituent peptides, including Da-3177 researchgate.netnih.gov.
Once isolated and synthesized, the bioactivity of Da-3177 can be assessed using various cell-based assays. For instance, its effects on the viability and proliferation of different cell lines (e.g., neuronal, muscle, and cancerous cells) can be quantified using assays such as MTT or lactate (B86563) dehydrogenase (LDH) release assays. Given that some dinoponeratoxins have shown antitrypanosomal activity, in vitro culture systems with parasites like Trypanosoma cruzi are also relevant nih.gov.
To investigate the neurotoxic potential of Da-3177, electrophysiological techniques are indispensable. Voltage-clamp and patch-clamp techniques on cultured neurons or oocytes expressing specific ion channels can reveal if the toxin modulates the activity of these channels. For example, a related poneratoxin (B1178479) from Paraponera clavata has been shown to affect sodium channels researchgate.netnih.govnih.gov. Similar assays would be critical in determining if Da-3177 has a comparable mode of action.
Ex vivo preparations, such as nerve-muscle preparations (e.g., the mouse phrenic nerve-hemidiaphragm), can provide insights into the toxin's effects on neuromuscular transmission. By monitoring muscle contraction and nerve action potentials, researchers can determine if Da-3177 acts presynaptically, postsynaptically, or has direct effects on the muscle tissue.
The following table summarizes the key assay systems applicable to the study of this compound:
| Assay System | Purpose | Examples |
| Biochemical Assays | To determine enzymatic activity or binding affinity. | Enzyme inhibition assays, radioligand binding assays. |
| Cell-Based Assays | To assess the effect of the toxin on cellular functions. | Cytotoxicity assays (MTT, LDH), cell proliferation assays, calcium imaging. |
| Electrophysiological Assays | To study the effects on ion channels and neuronal excitability. | Two-electrode voltage clamp (TEVC) on Xenopus oocytes, patch-clamp on cultured neurons. |
| Ex Vivo Tissue Preparations | To examine the effects on organ or tissue function. | Nerve-muscle preparations, isolated heart preparations. |
Potential of this compound as a Molecular Probe and Research Tool for Ion Channel and Receptor Studies
Venom-derived peptides, due to their high specificity and potency, are invaluable tools for studying the structure and function of ion channels and receptors. While the specific targets of this compound are yet to be fully elucidated, its homology to other known toxins suggests significant potential in this area.
One of the most abundant peptides in the venom of Dinoponera australis, Da-3177, shares a 92.9% sequence identity with another dinoponeratoxin, Da-3105. Both of these peptides have approximately 50% of their sequence in common with ponericin G2, an antimicrobial peptide from another ponerine ant researchgate.netnih.gov. Furthermore, another peptide from the same venom, Da-1837, is homologous to poneratoxin, a known sodium channel modifier from the bullet ant Paraponera clavata researchgate.netnih.gov.
This homology to a known neurotoxin suggests that this compound, or its close relatives within the Dinoponera venom, may also target ion channels. If Da-3177 is found to selectively modulate a specific subtype of ion channel (e.g., a particular voltage-gated sodium or potassium channel), it could be developed into a powerful molecular probe. Such probes are essential for:
Mapping the distribution and density of specific ion channel subtypes in different tissues.
Understanding the physiological roles of these channels in health and disease.
Identifying the binding sites and mechanisms of channel gating and modulation.
Screening for new drugs that target these channels.
The development of fluorescently or radioactively labeled derivatives of Da-3177 would allow for its use in binding assays and imaging studies, providing a visual and quantitative measure of its target's location and abundance.
Unexplored Research Avenues and Mechanistic Questions Surrounding this compound Biology and Toxinology
Despite the initial characterization of this compound, a vast number of research questions remain unanswered. The field of Dinoponera toxinology is still in its nascent stages, offering numerous opportunities for future investigation.
Key unexplored research avenues include:
Determination of the precise molecular target(s) of Da-3177: Identifying the specific ion channels, receptors, or other cellular components that Da-3177 interacts with is the most critical next step.
Elucidation of its three-dimensional structure: Solving the structure of Da-3177 through techniques like NMR spectroscopy or X-ray crystallography will provide crucial insights into its structure-function relationship and help to identify the key residues involved in its activity.
Investigation of its in vivo effects: While some studies have looked at the effects of crude Dinoponera venom, the specific in vivo physiological and behavioral effects of purified Da-3177 are unknown wikipedia.org.
Exploring its potential therapeutic applications: Based on the bioactivities of other venom peptides, Da-3177 could be investigated for its potential as an antimicrobial, analgesic, or anticancer agent. The demonstrated antitrypanosomal activity of other dinoponeratoxins is a promising starting point nih.gov.
Major mechanistic questions that need to be addressed include:
What is the detailed mechanism by which Da-3177 modulates its target(s)? Does it act as a pore blocker, a gating modifier, or an allosteric modulator?
What is the basis for its selectivity for its target(s)?
How does its activity compare to that of its close homolog, Da-3105, and the more distantly related ponericin G2?
Q & A
What experimental methodologies are critical for characterizing the receptor specificity of Dinoponeratoxin DA-3177?
Basic Question : How is the receptor specificity of DA-3177 typically determined in preliminary studies? Methodological Answer : Initial characterization involves radioligand binding assays to identify target receptors (e.g., α-cholinergic receptors, αChRs). Competitive binding experiments using labeled antagonists (e.g., H-QNB) are performed to measure displacement efficacy, with IC values calculated to assess affinity . Dose-response curves and Schild analysis further validate competitive vs. non-competitive antagonism.
Advanced Question : How can researchers resolve contradictions in reported receptor specificity (e.g., αChR vs. other ion channels)? Methodological Answer : Employ functional assays (e.g., electrophysiology, calcium imaging) to confirm receptor activity. Cross-validate findings using knockout models or siRNA-mediated receptor silencing. For conflicting data, meta-analyses of binding kinetics (K, B) and structural modeling of toxin-receptor interactions can clarify specificity .
What strategies ensure reproducibility in studies investigating DA-3177’s pharmacological effects?
Basic Question : What minimal experimental details should be reported for in vitro studies? Methodological Answer : Include buffer composition (e.g., ionic concentrations, pH), temperature, and cell line provenance (e.g., HEK293 vs. native neuronal cells). Specify toxin purification methods (e.g., HPLC purity >98%) and solvent controls to exclude vehicle effects .
Advanced Question : How can inter-lab variability in functional assays be mitigated? Methodological Answer : Use standardized reference compounds (e.g., atropine for αChR antagonism controls) and validate assays with positive/negative controls. Share raw data (e.g., electrophysiology traces) in supplementary materials and adhere to FAIR data principles .
How should researchers design dose-response studies for DA-3177 in vivo?
Basic Question : What are key considerations for selecting animal models? Methodological Answer : Choose species with homologous receptor targets (e.g., murine models for αChR studies). Pilot studies should establish dose ranges based on toxicity thresholds (LD) and bioavailability (e.g., intraperitoneal vs. intracranial administration) .
Advanced Question : How can pharmacokinetic-pharmacodynamic (PK-PD) modeling improve dosing protocols? Methodological Answer : Integrate plasma half-life data (via LC-MS/MS) with time-course behavioral assays (e.g., gastrointestinal motility tests for irritable bowel syndrome models). Bayesian hierarchical models can account for individual variability in toxin metabolism .
What analytical techniques are optimal for resolving structural heterogeneity in DA-3177 samples?
Basic Question : What spectroscopic methods confirm DA-3177’s chemical identity? Methodological Answer : High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR; H, C) verify molecular weight and structural integrity. Compare spectral data with synthetic standards or natural isolates .
Advanced Question : How can cryo-EM or X-ray crystallography address dynamic structural changes in DA-3177-receptor complexes? Methodological Answer : Cryo-EM is preferred for flexible toxin-receptor complexes, requiring grid preparation with ultra-pure toxin (≥95% homogeneity) and receptor stabilization (e.g., nanodiscs). Molecular dynamics simulations can complement static structures .
How should contradictory data on DA-3177’s therapeutic potential be analyzed?
Basic Question : What statistical approaches validate efficacy in preclinical trials? Methodological Answer : Use non-parametric tests (e.g., Mann-Whitney U) for non-normal data distributions. Report effect sizes (Cohen’s d) and confidence intervals to avoid overinterpreting small sample sizes .
Advanced Question : How can systematic reviews address discrepancies in clinical relevance? Methodological Answer : Apply PRISMA guidelines to aggregate preclinical studies, assessing bias via SYRCLE’s risk-of-bias tool. Meta-regression can identify covariates (e.g., dosing regimen, model species) influencing outcomes .
What cross-disciplinary methodologies enhance DA-3177 research?
Advanced Question : How can computational biology predict off-target effects of DA-3177? Methodological Answer : Use in silico docking (e.g., AutoDock Vina) against proteome-wide databases. Validate predictions with thermal shift assays (TSA) to measure protein stability changes upon toxin binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
